1-氨基-1H-咪唑-5-甲酸甲酯

货号 B1312892

CAS 编号:

865444-80-0

分子量: 141.13 g/mol

InChI 键: BGPIJVLISHIDFQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

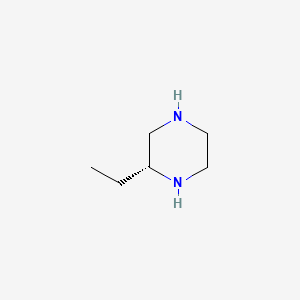

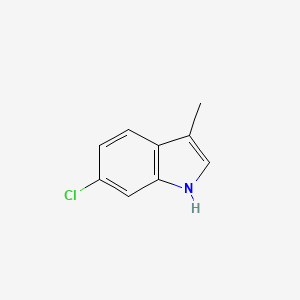

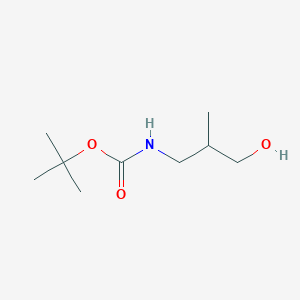

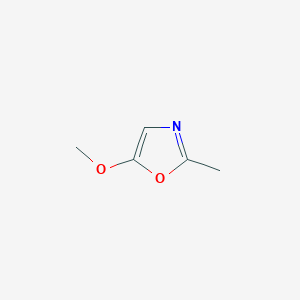

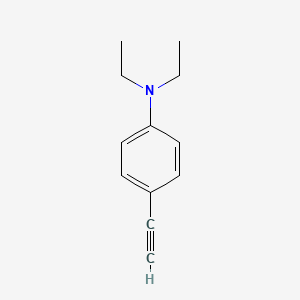

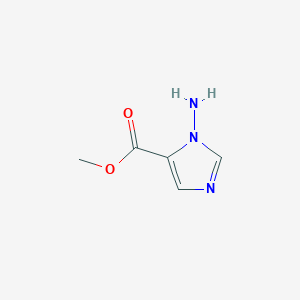

Methyl 1-amino-1H-imidazole-5-carboxylate is a chemical compound. It is a reagent developed for the amidation and esterification of carboxylic acids chemoselectively . It is a colorless to pale yellow liquid . It has a unique ammonia-like smell .

Synthesis Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can be synthesized through several methods. One of the main industrial methods is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In the laboratory, it can be synthesized by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .Molecular Structure Analysis

The molecular structure of methyl 1-amino-1H-imidazole-5-carboxylate is based on the imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can undergo various chemical reactions. For instance, it can be used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives . It can also react with methanol and formic acid to produce the target product .Physical And Chemical Properties Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate is a colorless to pale yellow liquid . It is soluble in most organic solvents at room temperature, such as chloroform, carbon disulfide, and ethanol . It has a unique ammonia-like smell .科学研究应用

合成和化学转化

- 咪唑衍生物的合成:研究表明新的光学活性 1H-咪唑衍生物的合成,展示了咪唑化合物在生成手性单元及其转化为硫酮衍生物或双(咪唑基)丙酸酯方面的多功能性,表明该化合物在合成复杂分子中的用途 (Jasiński, Mlostoń, Linden, & Heimgartner, 2008)。

- 与氨基吡啶的反应:另一项研究重点关注 3-溴乙酰基偶氮烯-1-甲酸甲酯与 2-氨基吡啶和相关化合物的反应,导致形成带有咪唑稠合氮杂环的偶氮烯,说明了创建新型杂环化合物的可能性 (Imafuku, Miyashita, & Kikuchi, 2003)。

材料科学与纳米技术

- 碳纳米管的功能化:用肌酐和芳香醛对短多壁碳纳米管 (Sh–MWCNTs) 进行化学功能化的研究证明了咪唑衍生物在分子水平上改性材料以用于潜在生物医学应用(包括癌细胞靶向)方面的用途 (Tahermansouri & Ghobadinejad, 2013)。

生物学应用

- 抗菌和抗结核活性:一项关于新型咪唑并[2,1-b]噻唑衍生物的微波辅助绿色合成的研究揭示了它们的潜在抗菌、抗疟疾和抗结核活性,表明咪唑衍生物在开发新的治疗剂中的作用 (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017)。

药物合成和肽模拟物

- 受限 H-Phe-Phe-NH2 类似物的合成:使用氨基酸酰胺亲核试剂对 4-碘-1H-咪唑进行氨基羰基化反应,导致受限 H-Phe-Phe-NH2 类似物的合成,突出了咪唑衍生物在肽模拟物合成中的应用,以用于潜在的治疗用途 (Skogh, Fransson, Sköld, Larhed, & Sandström, 2013)。

高级糖基化终产物形成

- 高级糖基化终产物的形成:甲基乙二醛是一种反应性 α-氧代醛,它会修饰氨基酸以形成高级糖基化终产物 (AGEs),咪唑衍生物在 AGE 形成中发挥作用,这与理解糖尿病和神经退行性疾病中涉及的生化途径有关 (Nemet, Varga-Defterdarović, & Turk, 2006)。

安全和危害

属性

IUPAC Name |

methyl 3-aminoimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-3-8(4)6/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPIJVLISHIDFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270474 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-amino-1H-imidazole-5-carboxylate | |

CAS RN |

865444-80-0 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

(R)-2-Ethyl-piperazine

393781-72-1

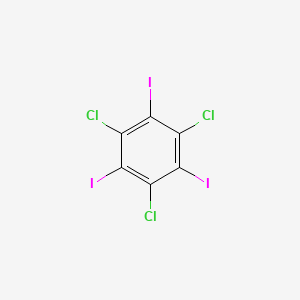

1,3,5-Trichloro-2,4,6-triiodobenzene

151721-79-8

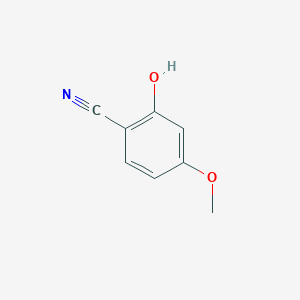

2-Hydroxy-4-methoxybenzonitrile

39835-11-5